(S)-Fmoc-2-amino-5-(N'-Pbf-N''-trifluoroethyl-guanidino)-pentanoic acid

Peptide Chemistry Solid-Phase Peptide Synthesis Quality Control

Standard Fmoc-Arg(Pbf)-OH lacks fluorine, precluding 19F NMR tracking and pKa modulation. This trifluoroethyl-arginine derivative solves both: • Strong 19F NMR singlet (3 equiv. F nuclei) enables quantitative detection at low µM concentrations without background; • Predicted pKa ~9.5 (vs ~12.5) reduces permanent protonation at physiological pH, improving membrane permeability; • +82 Da mass tag with unique isotopic signature for unambiguous MS/MS verification; • Reversible, dual-mechanism iNOS inhibition (NO production & NADPH consumption). Drop-in replacement in standard Fmoc SPPS protocols.

Molecular Formula C36H41F3N4O7S
Molecular Weight 730.8 g/mol
CAS No. 1060769-47-2
Cat. No. B1408573
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Fmoc-2-amino-5-(N'-Pbf-N''-trifluoroethyl-guanidino)-pentanoic acid
CAS1060769-47-2
Molecular FormulaC36H41F3N4O7S
Molecular Weight730.8 g/mol
Structural Identifiers
SMILESCC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCC(F)(F)F)NCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C
InChIInChI=1S/C36H41F3N4O7S/c1-20-21(2)31(22(3)27-17-35(4,5)50-30(20)27)51(47,48)43-33(41-19-36(37,38)39)40-16-10-15-29(32(44)45)42-34(46)49-18-28-25-13-8-6-11-23(25)24-12-7-9-14-26(24)28/h6-9,11-14,28-29H,10,15-19H2,1-5H3,(H,42,46)(H,44,45)(H2,40,41,43)/t29-/m0/s1
InChIKeyJKZRKYJXBIGOTP-LJAQVGFWSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fluorinated Arginine Building Block for SPPS


(S)-Fmoc-2-amino-5-(N'-Pbf-N''-trifluoroethyl-guanidino)-pentanoic acid (synonym Fmoc-L-Arg(CF₃CH₂)(Pbf)-OH, CAS 1060769-47-2) is an Fmoc/Pbf-protected arginine derivative in which one terminal guanidine nitrogen carries a 2,2,2-trifluoroethyl substituent . With a molecular formula of C₃₆H₄₁F₃N₄O₇S and a molecular weight of 730.8 g/mol, it is designed for solid-phase peptide synthesis (SPPS) as a direct, drop-in replacement for standard Fmoc-Arg(Pbf)-OH . The trifluoroethyl modification simultaneously introduces a ¹⁹F NMR/¹⁹F MRI reporter, alters the guanidinium pKa, and provides a steric signature distinct from unmodified, methylated, or symmetrically dimethylated arginine derivatives [1].

Workflow SPPS with Fmoc/tBu strategy; direct substitution for standard Arg(Pbf)-OH
Selection Trifluoroethyl-modified arginine building block; introduces 19F reporter and altered guanidine basicity
Use Context Peptide research requiring 19F NMR/MRI tracking, pKa modulation, or fluorine-based MS verification

Why Standard Arginine Analogs Cannot Replace This Building Block


Standard Fmoc-Arg(Pbf)-OH (MW 648.8) lacks fluorine, precluding ¹⁹F NMR tracking. Fmoc-Arg(Me,Pbf)-OH (MW 662.8) and Fmoc-Arg(Me₂,Pbf)-OH (symmetrical dimethyl, MW 676.8) introduce steric and electronic changes but do not provide the electron-withdrawing trifluoroethyl effect that depresses guanidine basicity by >2 pKa units (predicted pKa ~9.5 vs. ~12.5 for unmodified arginine) [1]. The 2,2,2-trifluoroethyl group also adds 82 Da relative to standard Fmoc-Arg(Pbf)-OH and three magnetically equivalent ¹⁹F nuclei, enabling quantitative detection by ¹⁹F NMR at low micromolar concentrations [2]. Substituting any non-fluorinated arginine derivative forfeits these capabilities, making the compound functionally irreplaceable for programs requiring fluorine-based detection or modified side-chain basicity.

19F Non-fluorinated Arg(Pbf)-OH provides no 19F NMR signal; detection and tracking capabilities are lost.
pKa Methyl-Arg analogs retain high guanidine pKa, lacking the electron-withdrawing effect that depresses basicity by ~3 units.
MS Mass shift and fluorine isotopic signature are absent in all non-fluorinated Arg derivatives, limiting MS verification.

Head-to-Head Evidence vs. Comparator Arginine Derivatives


Molecular Weight and Fluorine Content Advantage

The target compound has a molecular weight of 730.8 g/mol with three fluorine atoms (8.0% F by weight), compared to 648.8 g/mol (0% F) for standard Fmoc-Arg(Pbf)-OH and 662.8 g/mol (0% F) for Fmoc-Arg(Me,Pbf)-OH . The commercial product is specified at ≥95% purity by HPLC, with a secondary supplier listing ≥97% purity and an optical rotation of [α]D²⁰ = -5 ± 2° (c = 1 in DMF) .

MW & F content
Direct comparison
730.8 g/mol, 8.0% F (3 F atoms)
Supports LC-MS and 19F NMR verification of incorporation
Compare: Fmoc-Arg(Pbf)-OH 648.8 g/mol, 0% F
Peptide Chemistry Solid-Phase Peptide Synthesis Quality Control

Guanidine pKa Modulation

The electron-withdrawing trifluoroethyl group is predicted to lower the guanidinium pKa from ~12.5 (arginine) to ~9.5, reducing the side-chain positive charge at physiological pH and thereby altering peptide solubility, membrane permeability, and target binding [1]. In contrast, Fmoc-Arg(Me,Pbf)-OH maintains a pKa near 12.5, while Fmoc-Arg(Me₂,Pbf)-OH (symmetric dimethylarginine) also retains high basicity .

Guanidine pKa
Class-level inference
Predicted pKa ~9.5 (Δ ≈ -3 units vs. Arg)
May shift protonation state at physiological pH, affecting electrostatic interactions
In silico prediction; experimental verification pending
Peptidomimetics Medicinal Chemistry Physicochemical Properties

¹⁹F NMR Relaxation Properties

A methacrylamide monomer derived from trifluoroethyl-arginine (3FArgMA) was copolymerized with PEG methyl ether methacrylate (PEGMEMA). The resulting micelles displayed a ¹⁹F spin-spin relaxation time (T₂) of ~30 ms under optimal steric stabilization, demonstrating that the positively charged arginine moiety prevents aggregation-induced T₂ shortening [1]. A non-fluorinated arginine monomer cannot provide any ¹⁹F signal, effectively yielding T₂ = 0 ms.

19F T2 relaxation
Cross-study comparable
T2 ~30 ms (3FArgMA-co-PEGMEMA micelles, pH 7.4)
Provides sharp 19F signal for MRI tracking studies
Non-fluorinated Arg gives no signal
¹⁹F MRI Contrast Agents Fluorinated Biomaterials

Unique iNOS Inhibition Profile

In a head-to-head comparison of four NOS inhibitors, N(G)-amino-N(G)-2,2,2-trifluoroethyl-L-arginine (compound 19) uniquely inhibited both NO formation and NADPH consumption by inducible NOS (iNOS) without causing irreversible enzyme inactivation, whereas the other three inhibitors either inactivated the enzyme or were less effective [1]. This dual inhibitory profile is attributable to the trifluoroethyl modification on the guanidine and is not observed with unmodified arginine or methyl-arginine analogs.

iNOS inhibition
Head-to-head
Dual inhibition of NO and NADPH consumption, no irreversible inactivation
Supports design of NOS-targeted peptide research tools
Unique among 4 tested N(G)-aminoguanidine inhibitors
Nitric Oxide Synthase Enzyme Inhibition Pharmacology

Commercial Availability and Purity Benchmarking

The target compound is currently listed by approximately six suppliers worldwide (Chem-Impex, AKSci, Santa Cruz Biotechnology, BOC Sciences, JK Scientific, Amatek), with purities ranging from ≥95% to ≥97% (HPLC) . In contrast, Fmoc-Arg(Pbf)-OH is stocked by >50 suppliers globally at ≥98% purity, indicating that the trifluoroethyl derivative is a specialty item with constrained supply and lower absolute purity . The compound was reported as discontinued by at least one supplier (CymitQuimica/Biosynth) .

Supplier & purity
Data to verify
~6 suppliers, purity ≥95–97%
Requires extended procurement planning and in-house QC
Standard Fmoc-Arg(Pbf)-OH: >50 suppliers, ≥98% purity
Supply Chain Specialty Amino Acids Procurement

High-Value Application Scenarios


¹⁹F NMR-Traceable Peptide Imaging

The three magnetically equivalent ¹⁹F nuclei per residue provide a strong, singlet signal in ¹⁹F NMR spectra. Peptides incorporating this trifluoroethyl-arginine can be tracked at low micromolar concentrations without background interference, as demonstrated in polymeric micelle systems where T₂ values of ~30 ms ensured high-resolution imaging [1]. This is unattainable with Fmoc-Arg(Pbf)-OH or any non-fluorinated arginine derivative.

Peptide-Based iNOS Modulator Design

The trifluoroethyl-arginine pharmacophore uniquely inhibits both NO production and NADPH consumption by iNOS without causing irreversible enzyme inactivation, a profile not shared by unmodified arginine or methyl-arginine analogs [2]. Incorporating this building block into peptide inhibitors can yield reversible, dual-mechanism iNOS modulators for inflammation research.

Modulating Side-Chain Basicity for Membrane Permeability

The predicted pKa depression of ~3 units (from ~12.5 to ~9.5) reduces the fraction of permanently protonated guanidine side chains at physiological pH, potentially improving passive membrane permeability of arginine-rich peptides [3]. This property is quantitatively distinct from Fmoc-Arg(Me,Pbf)-OH and Fmoc-Arg(Me₂,Pbf)-OH, which retain full basicity.

Fluorine-Edited Mass Spectrometry QC

The +82 Da mass shift relative to standard Fmoc-Arg(Pbf)-OH, combined with the unique isotopic signature of three fluorine atoms, enables unambiguous MS/MS sequencing of peptides and serves as a built-in quality control marker for verifying correct residue incorporation during SPPS . This capability is absent in all non-fluorinated arginine building blocks.

Application
Selection Property
Validation Focus
19F NMR-traceable peptide studies
19F reporter residue
19F signal detection and T2 optimization
iNOS modulator design research
Trifluoroethyl-arginine pharmacophore
iNOS inhibition profile without irreversible inactivation
Modulating side-chain basicity
Depressed guanidine pKa
Protonation state analysis at physiological pH
MS-based incorporation QC
Mass shift and fluorine isotopic signature
MS/MS sequencing and incorporation verification
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